3-O-(2,5-dioxopyrrolidin-1-yl) 1-O-ethyl propanedioate
Overview
Description
3-O-(2,5-dioxopyrrolidin-1-yl) 1-O-ethyl propanedioate is a chemical compound with the molecular formula C7H7NO6 and a molecular weight of 201.13 g/mol . This compound is known for its unique structure, which includes a pyrrolidinyl group and an ester functional group. It is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-(2,5-dioxopyrrolidin-1-yl) 1-O-ethyl propanedioate typically involves the reaction of propanedioic acid with 2,5-dioxo-1-pyrrolidinyl and an ethyl ester group. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control and the use of high-purity reagents .
Chemical Reactions Analysis
Types of Reactions
3-O-(2,5-dioxopyrrolidin-1-yl) 1-O-ethyl propanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted esters, depending on the specific reagents and conditions used .
Scientific Research Applications
3-O-(2,5-dioxopyrrolidin-1-yl) 1-O-ethyl propanedioate is utilized in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of 3-O-(2,5-dioxopyrrolidin-1-yl) 1-O-ethyl propanedioate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors. The pyrrolidinyl group may also play a role in binding to specific sites on proteins or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Propanedioic acid, (2,5-dioxo-1-pyrrolidinyl)-, diethyl ester: This compound has a similar structure but with two ethyl ester groups instead of one.
1-[2-(2,5-Dioxo-1-pyrrolidinyl)ethyl] (2Z)-2-butenedioate: This compound contains a butenedioate group instead of a propanedioic acid group.
Uniqueness
3-O-(2,5-dioxopyrrolidin-1-yl) 1-O-ethyl propanedioate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This makes it particularly useful in various synthetic and research applications .
Properties
IUPAC Name |
3-O-(2,5-dioxopyrrolidin-1-yl) 1-O-ethyl propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO6/c1-2-15-8(13)5-9(14)16-10-6(11)3-4-7(10)12/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXARCHBTNULQNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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